molecular formula C19H16N2O2S B2999141 2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-phenylethan-1-one CAS No. 872695-29-9

2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-phenylethan-1-one

Cat. No.: B2999141
CAS No.: 872695-29-9
M. Wt: 336.41
InChI Key: QXWUFQFUNPNZCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-phenylethan-1-one is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine is a six-membered heterocyclic compound containing two adjacent nitrogen atoms. This compound is of significant interest due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-phenylethan-1-one typically involves multiple steps. One common method includes the reaction of 3-methoxybenzaldehyde with hydrazine hydrate to form 3-methoxyphenylhydrazine. This intermediate is then reacted with 2-chloro-1-phenylethan-1-one in the presence of a base to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-phenylethan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound 2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-phenylethan-1-one is a pyridazine derivative with potential biological and pharmacological activities. It is a complex organic compound featuring a six-membered heterocyclic compound containing two adjacent nitrogen atoms.

Scientific Research Applications

This compound has applications in various scientific research fields:

  • Chemistry It serves as a building block for synthesizing more complex molecules.
  • Biology It is investigated for its potential as an antimicrobial and anti-inflammatory agent.
  • Medicine It is explored for potential therapeutic effects in treating various diseases.

The compound's mechanism of action is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert biological effects. It may inhibit certain enzymes or modulate receptor activity, leading to observed pharmacological activities.

Chemical Reactions

This compound can undergo several chemical reactions:

  • Oxidation It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid.
  • Reduction Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution The methoxy group can be substituted with other functional groups under appropriate conditions using reagents like sodium methoxide or potassium tert-butoxide.

Mechanism of Action

The exact mechanism of action of 2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-phenylethan-1-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed pharmacological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-phenylethan-1-one is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other pyridazine derivatives. Its methoxyphenyl and phenylethanone moieties may contribute to its unique pharmacological profile.

Biological Activity

2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-phenylethan-1-one is a pyridazine derivative that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that may contribute to its pharmacological properties, including antimicrobial and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by various studies and findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the molecular formula C19H16N2O2SC_{19}H_{16}N_2O_2S. The structure includes a pyridazine core, which is known for its diverse biological activities, and a methoxyphenyl group that may enhance its pharmacological profile.

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors, potentially inhibiting their activity or modulating signaling pathways. This interaction may lead to its observed biological effects, including anti-inflammatory and antimicrobial activities.

Antimicrobial Activity

Research indicates that pyridazine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. The biological activity can be attributed to the ability of the compound to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in vitro. In one study, derivatives demonstrated the ability to inhibit interleukin-1 beta (IL-1β) production in stimulated cells, suggesting a mechanism for reducing inflammation through cytokine modulation .

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various pyridazine derivatives, including those structurally related to our compound. The findings indicated moderate cytotoxicity against cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The most promising compounds exhibited IC50 values below 10 μM, indicating potential effectiveness in cancer treatment .

CompoundCell LineIC50 (μM)
Compound AA5491.06 ± 0.16
Compound BMCF-71.23 ± 0.18
Compound CHeLa2.73 ± 0.33

Study 2: Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications to the methoxy and phenyl groups can significantly influence the biological activity of pyridazine derivatives. For example, substituting different functional groups on the phenyl ring has been linked to enhanced anti-inflammatory properties .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with other pyridazine derivatives:

Compound NameStructural FeaturesBiological ActivityUniqueness
Compound DPyridazine coreAnticancerLacks sulfanyl group
Compound ESulfamoyl groupAntimicrobialContains additional functional groups
Target Compound Pyridazine + Methoxy + Sulfanyl Anti-inflammatory Unique substitution pattern enhances activity

Properties

IUPAC Name

2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c1-23-16-9-5-8-15(12-16)17-10-11-19(21-20-17)24-13-18(22)14-6-3-2-4-7-14/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWUFQFUNPNZCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(C=C2)SCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.